DL-Carnitine
Overview
Description
Dextrocarnitine: is a stereoisomer of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. Unlike its counterpart levocarnitine, dextrocarnitine is not biologically active and can act as an antagonist to levocarnitine . Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, which is essential for energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dextrocarnitine involves the stereoselective synthesis of carnitine. One common method is the resolution of racemic carnitine using chiral acids or enzymes to separate the dextro and levo forms. Another approach is the asymmetric synthesis using chiral catalysts to directly produce dextrocarnitine .
Industrial Production Methods: Industrial production of dextrocarnitine typically involves large-scale resolution processes. The racemic mixture of carnitine is subjected to crystallization or chromatography techniques to isolate dextrocarnitine. Enzymatic resolution using specific enzymes that selectively react with one enantiomer is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dextrocarnitine undergoes various chemical reactions, including:
Oxidation: Dextrocarnitine can be oxidized to produce carnitine aldehyde and further to carnitine acid.
Reduction: Reduction reactions can convert dextrocarnitine to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups in dextrocarnitine with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carnitine aldehyde, carnitine acid.
Reduction: Carnitine alcohol.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Chemistry: Dextrocarnitine is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. It is also employed in studies of stereochemistry and chiral resolution techniques .
Biology: In biological research, dextrocarnitine is used to study the effects of carnitine deficiency and the role of stereoisomers in metabolic processes. It serves as a control in experiments involving levocarnitine .
Medicine: Dextrocarnitine has limited direct medical applications due to its antagonistic effects on levocarnitine. it is used in research to understand carnitine metabolism and its impact on various medical conditions .
Industry: In the pharmaceutical industry, dextrocarnitine is used in the development of chiral drugs and as a reference standard in quality control processes .
Mechanism of Action
Dextrocarnitine exerts its effects by competing with levocarnitine for transport and binding sites. It inhibits the transport of long-chain fatty acids into the mitochondria, thereby reducing beta-oxidation and energy production. This antagonistic action can be used to study the physiological and metabolic roles of carnitine .
Comparison with Similar Compounds
Levocarnitine: The biologically active form of carnitine involved in fatty acid metabolism.
Acetylcarnitine: A derivative of carnitine that plays a role in acetyl group transport and energy production.
Propionylcarnitine: Another derivative involved in the metabolism of propionate and energy production.
Uniqueness: Dextrocarnitine is unique due to its antagonistic effects on levocarnitine. While levocarnitine and its derivatives are essential for energy production and metabolic processes, dextrocarnitine inhibits these functions, making it a valuable tool in research to understand the role of carnitine in metabolism .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-ZCFIWIBFSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274509 | |
Record name | CHEBI:39547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Carnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
461-06-3, 44984-08-9, 541-15-1 | |
Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHEBI:39547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Carnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
Record name | L-Carnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.